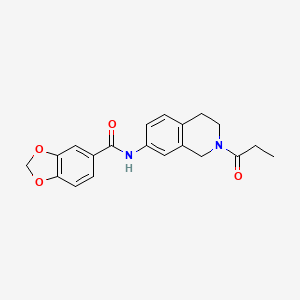

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-2-19(23)22-8-7-13-3-5-16(9-15(13)11-22)21-20(24)14-4-6-17-18(10-14)26-12-25-17/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODPSSIXYGGAEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired tetrahydroisoquinoline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Industrial synthesis may also involve continuous flow reactors and advanced purification techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline derivatives.

Scientific Research Applications

Cancer Therapy

Research indicates that compounds similar to N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide exhibit promising anticancer properties by targeting microtubules. Microtubule-targeting agents are crucial in cancer treatment as they disrupt the mitotic spindle formation necessary for cell division.

Case Study: Microtubule Dynamics

A study evaluated the efficacy of various microtubule destabilizers and stabilizers in cancer therapy. Compounds with similar structures demonstrated the ability to inhibit tumor growth by interfering with microtubule dynamics, thus preventing mitosis and inducing apoptosis in cancer cells .

Neuropharmacology

The tetrahydroisoquinoline core is associated with various neurological effects, including modulation of neurotransmitter systems such as dopamine and serotonin. This compound may have applications in treating neurological disorders such as depression or schizophrenia.

Case Study: CNS Activity

In a pharmacological study focusing on tetrahydroisoquinoline derivatives, compounds were shown to exhibit significant antinociceptive activity in animal models. This suggests that this compound could be beneficial for pain management .

Antioxidant Properties

The presence of phenolic groups within the compound's structure may confer antioxidant properties that can mitigate oxidative stress-related diseases.

Research Findings:

Studies have indicated that similar compounds can reduce oxidative stress markers and improve cellular health by scavenging free radicals . This property could be particularly advantageous in developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Molecular Structure and Substituent Analysis

The compound’s structural uniqueness lies in its hybrid architecture, combining benzodioxole and tetrahydroisoquinoline systems. Key comparisons with similar molecules include:

Key Differences :

- The propanoyl group in the target compound contrasts with tulmimetostatum’s methoxyazetidinyl cyclohexyl substituent, which enhances steric bulk and likely alters target specificity .

Pharmacological Activity and Target Specificity

While direct activity data for the target compound is unavailable, tulmimetostatum’s antineoplastic activity suggests that benzodioxole carboxamides may interact with cellular pathways involving apoptosis or proliferation. The propanoyl-tetrahydroisoquinoline group could modulate solubility and membrane permeability compared to tulmimetostatum’s methylsulfanyl pyridinone, which may enhance metabolic stability .

Physicochemical Properties and Solubility

Hydrogen bonding patterns ( ) and crystallographic data ( ) are critical for understanding solubility and stability:

The target compound’s lower molecular weight and fewer hydrogen bond donors may improve bioavailability compared to tulmimetostatum but reduce target affinity.

Analytical and Crystallographic Methodologies

Structural comparisons rely on advanced crystallographic tools:

- SHELX : Used for refining small-molecule structures, critical for resolving the propanoyl group’s conformation.

- OLEX2 : Integrated workflow for solving crystal structures, particularly useful for analyzing hydrogen-bonding networks in the benzodioxole core.

- ORTEP-3 : Visualizes thermal ellipsoids, aiding in assessing steric effects of substituents.

Hydrogen bonding analysis ( ) reveals that the benzodioxole oxygen atoms form robust interactions with adjacent molecules, stabilizing crystal lattices. For example, the carboxamide group likely participates in N–H···O bonds, as observed in similar compounds .

Biological Activity

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C_{22}H_{26}N_{2}O_{3}S |

| Molecular Weight | 398.52 g/mol |

| IUPAC Name | N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

| LogP | 5.0445 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

This compound belongs to the class of tetrahydroisoquinolines and is characterized by its complex structure that may contribute to its biological activities.

The biological activity of this compound is largely attributed to its interaction with purinergic receptors, particularly P2X receptors. These receptors are ligand-gated ion channels that play crucial roles in various physiological processes including pain perception and inflammation.

Recent studies have indicated that compounds derived from benzodioxole structures exhibit significant inhibitory effects on P2X receptors. For instance, one study reported that related compounds displayed high potency and selectivity towards h-P2X4R and h-P2X7R with IC50 values in the low micromolar range . This suggests that this compound may similarly function as an antagonist at these receptors.

Therapeutic Potentials

The therapeutic implications of this compound are extensive:

- Pain Management : Given its potential to inhibit P2X receptors associated with pain pathways, this compound could serve as a candidate for developing analgesics.

- Anti-inflammatory Effects : The inhibition of P2X receptors has been linked to reduced inflammatory responses; thus, this compound may possess anti-inflammatory properties .

- Neurological Disorders : The modulation of purinergic signaling pathways indicates possible applications in treating neurological disorders where P2X receptor dysregulation is implicated .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to the target compound:

- A study focused on the synthesis and evaluation of various benzodioxole derivatives for their ability to inhibit P2X receptors. Compounds showed significant activity with selectivity for specific receptor subtypes .

- Another investigation highlighted the structure-activity relationship (SAR) of similar compounds where modifications in the benzodioxole moiety led to varying degrees of receptor inhibition and biological efficacy .

Summary of Findings

The following table summarizes key findings from research on related compounds:

| Compound | IC50 (μM) | Receptor Target | Biological Effect |

|---|---|---|---|

| Compound 9o | 0.039 ± 0.07 | h-P2X4R | Inhibition |

| Compound 9q | 0.018 ± 0.06 | h-P2X7R | Inhibition |

These findings indicate a promising avenue for further exploration into the therapeutic applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.